![molecular formula C12H16N6O2 B2482936 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-51-6](/img/structure/B2482936.png)
1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazine derivatives involves reactions with triazine derivatives under specific conditions. For example, the reaction of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphorinan-4,6-dione with triazine derivatives has been described, demonstrating the complex synthesis routes possible for these compounds (Neda et al., 1995).
Molecular Structure Analysis
The structural analysis of triazine derivatives, including their molecular geometry and the arrangement of their atoms, has been performed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the characterization of specific triazine compounds through 1H, 13C, and 31P NMR spectroscopy, along with mass spectra and X-ray crystal structure analysis, has been documented, providing insights into the molecular structure of these compounds (Neda et al., 1995).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions that highlight their reactivity and the potential for functional group transformations. The addition reactions, cycloadditions, and interactions with different reagents lead to the formation of novel compounds with unique properties and potential applications (Abdel-Rahman, 1993).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Vascular Relaxing Effects
Compounds within the triazine and purine categories, similar to 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been studied for their potential antitumor activities and effects on vascular relaxation. For instance, novel heterocycles like purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have shown antitumor activity against P388 leukemia. Their vascular relaxing effects, although not potent, were also examined, highlighting their potential for medical applications (Ueda et al., 1987).
Antiviral Activity
The antiviral properties of triazine nucleosides, particularly against herpes, rhinovirus, and parainfluenza, have been documented. The synthesis and evaluation of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine showcased moderate activity at nontoxic dosage levels against rhinovirus, suggesting these compounds' relevance in antiviral research (Kim et al., 1978).
Anti-HIV-1 and Antimicrobial Activities
Synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been pursued for their potential anticancer, anti-HIV-1, and antimicrobial activities. Some derivatives exhibited significant activity against melanoma, non-small lung cancer, and breast cancer, with compounds displaying moderate anti-HIV-1 activity and notable antimicrobial effects against various pathogens, underscoring the therapeutic potential of these compounds in infectious disease research (Ashour et al., 2012).
Gas Uptake Capacities
Covalent triazine-based frameworks (CTFs) derived from triazine compounds have demonstrated remarkable gas uptake capacities. These porous materials exhibit high surface areas and significant CO2, CH4, and hydrogen uptake, positioning them as promising materials for gas storage and separation technologies (Bhunia et al., 2013).
Eigenschaften
IUPAC Name |
1-ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-5-18-11-13-9-8(17(11)6-7(2)14-18)10(19)16(4)12(20)15(9)3/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCWXUELYXWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)
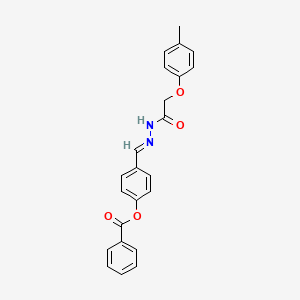
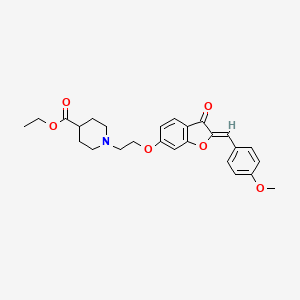
![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)
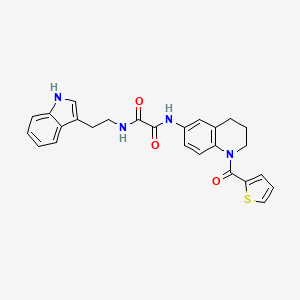
![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
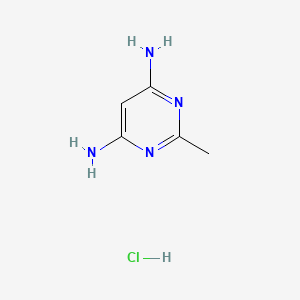
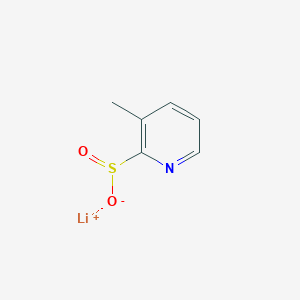
![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)
![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)
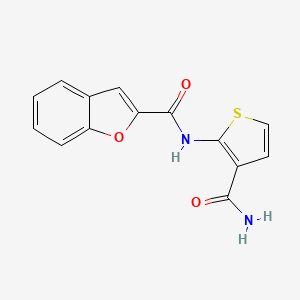
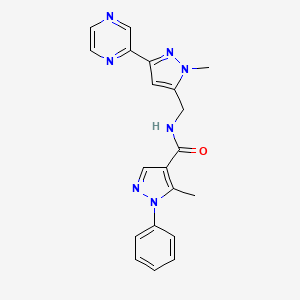
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)